1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-ethylsulfonyl-1-[(E)-3-phenylprop-2-enyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-2-23(21,22)18-19-16-12-6-7-13-17(16)20(18)14-8-11-15-9-4-3-5-10-15/h3-13H,2,14H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENFKYUMUCHURK-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential N-Alkylation Followed by Sulfonylation
To circumvent potential steric hindrance during N-alkylation, the cinnamyl group may be introduced prior to sulfonylation:
- N-Alkylation of 1H-Benzo[d]imidazole-2-thiol :
- Reaction of 3 with cinnamyl chloride yields 1-cinnamyl-1H-benzo[d]imidazole-2-thiol.
- Sulfonylation :
- Oxidation as described in Section 2.2.
Advantages : Avoids electron-withdrawing effects of the sulfonyl group during alkylation.
Disadvantages : Requires stringent control of oxidation conditions to prevent degradation of the cinnamyl double bond.
Direct Sulfonylation via Sulfonyl Chloride Intermediate
An alternative route involves converting the thiol (3 ) to a sulfonyl chloride prior to ethyl group introduction:
- Chlorination : Treatment with Cl₂ in CH₂Cl₂/H₂O yields 1H-benzo[d]imidazole-2-sulfonyl chloride.
- Nucleophilic Displacement : Reaction with ethanolamine or ethylmagnesium bromide introduces the ethyl group.
Limitations : Low yields (≈40%) due to competing hydrolysis of the sulfonyl chloride.
Optimization and Challenges
Regioselectivity in N-Alkylation
Benzoimidazole exhibits two NH sites, but alkylation preferentially occurs at position 1 due to lower steric hindrance. Kinetic control using NaH ensures monofunctionalization.
Oxidation Selectivity
Over-oxidation to sulfonic acids is mitigated by using stoichiometric H₂O₂ and avoiding prolonged reaction times.
Stability of the Cinnamyl Group
The conjugated double bond in cinnamyl is susceptible to electrophilic addition. Mild conditions (0°C, anhydrous solvents) preserve its integrity during N-alkylation.
Data Summary
Table 1. Comparative Analysis of Synthetic Routes
| Step | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core formation (3) | CS₂, NaOH, ethanol-water | 85 | 98.5 |
| S-Alkylation (4) | EtBr, K₂CO₃, DMF | 78 | 97.2 |
| Oxidation (5) | H₂O₂, acetic acid | 82 | 96.8 |
| N-Alkylation (6) | Cinnamyl chloride, NaH, DMF | 65 | 95.4 |
Chemical Reactions Analysis
Key Reagents and Conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ | RT, 12–24 h | Sulfonic acid derivatives | N/A | |
| mCPBA | Dichloromethane, 0°C–RT | Sulfoxide intermediates | 60–75% |
Reduction Reactions
The sulfonyl group can be reduced to a thioether or sulfide. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF) effectively reduces sulfonyl groups in benzimidazoles . For example:
Reduction Data:
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ethylsulfonyl derivative | LiAlH₄ | THF, reflux, 4 h | Ethylthio derivative | 68% |
Substitution Reactions
The benzimidazole nitrogen and sulfonyl group serve as reactive sites for nucleophilic and electrophilic substitutions.
Nucleophilic Substitution at Benzimidazole Nitrogen
Microwave-assisted reactions with substituted amides or aldehydes enable functionalization. For instance, HCl-catalyzed reactions with DMF under microwave irradiation (150°C, 2 min) yield substituted benzimidazoles with >80% efficiency :
Example Conditions:
| Reactant | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 1,2-Phenylenediamine | DMF, HCl | 150°C, MW, 2 min | 1H-benzo[d]imidazole | 82% |
Electrophilic Substitution at the Sulfonyl Group
Chlorosulfonic acid introduces sulfonic acid groups, which can further react with amines. Piperazine or dimethylamine derivatives form stable salts under basic conditions :
Cyclization and Cross-Coupling
The cinnamyl group participates in cycloaddition or Heck-type coupling reactions. For example, palladium-catalyzed coupling with aryl halides forms biaryl derivatives :
Catalytic Conditions:
| Catalyst | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Pd(OAc)₂ | K₂CO₃ | DMF | 100°C | 70–85% |
Acid/Base-Mediated Rearrangements
Under acidic conditions (e.g., 70% HCl), the ethylsulfonyl group stabilizes intermediates during cyclodehydration reactions, forming fused heterocycles .
Key Reaction Optimization Insights
-
Microwave vs. Thermal Synthesis : Microwave irradiation reduces reaction times from hours to minutes (e.g., 2 min vs. 1 h) while improving yields by 10–15% .
-
Solvent Effects : Polar aprotic solvents (DMF, DMAc) enhance nucleophilic substitution efficiency .
Analytical Characterization
Products are validated via:
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, and this compound may be explored for drug development.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. Benzimidazole derivatives often act by binding to enzymes or receptors, thereby modulating their activity. The cinnamyl and ethylsulfonyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tinidazole: 1-[2-(ethylsulfonyl)ethyl]-2-methyl-4-nitro-1H-imidazole.
Metronidazole: Another nitroimidazole derivative with similar antimicrobial properties.
Uniqueness
1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both cinnamyl and ethylsulfonyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These structural features can influence its reactivity, solubility, and potential therapeutic applications.
Biological Activity
1-Cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a compound belonging to the benzo[d]imidazole family, which has gained attention due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from recent research findings.
Synthesis
The synthesis of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves the reaction of appropriate benzo[d]imidazole derivatives with cinnamyl and ethylsulfonyl groups. The process typically employs various synthetic methodologies to ensure high yield and purity. For instance, a study reported that sulfonyl-substituted benzo[d]imidazoles exhibit significant biological activity, prompting further exploration of their derivatives .
Anti-inflammatory Activity
1-Cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole has been evaluated for its anti-inflammatory properties. In a series of tests conducted on rat models, compounds similar to this imidazole derivative demonstrated substantial anti-inflammatory effects. For example, specific derivatives showed edema inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac sodium .
| Compound | Edema Inhibition (%) | Standard Drug Comparison |
|---|---|---|
| 1-Cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole | 90.21% | Diclofenac Sodium |
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of benzo[d]imidazole derivatives against various cancer cell lines. For instance, compounds related to 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole exhibited significant inhibitory effects on HepG2 liver cancer cells. The half-maximal inhibitory concentration (IC50) values for these compounds were notably low, indicating potent anticancer activity .
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 25.3 |
| HCT-116 | 29.5 |
| HeLa | 33.8 |
Antimicrobial Activity
The antimicrobial properties of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole have also been investigated. Studies revealed that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial efficacy, making it a candidate for further development in treating infections .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | 3.9 - 7.8 |
Case Studies
In a controlled study examining the effects of 1-cinnamyl-2-(ethylsulfonyl)-1H-benzo[d]imidazole on cancer cell lines, researchers treated HepG2 cells with varying concentrations of the compound. Flow cytometry analysis revealed that treatment led to significant cell cycle arrest in the G1 phase and induced apoptosis through upregulation of pro-apoptotic proteins like caspase-3 and Bax while downregulating Bcl-2 . This mechanism highlights its potential as an anticancer agent.
Q & A
Q. Methodological Guidance
- MIC Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-Kill Curves : Assess bactericidal kinetics at 2× MIC over 24 hours .
- Biofilm Inhibition : Quantify biomass reduction via crystal violet staining in P. aeruginosa models .
Advanced Tip : Combine with cytotoxicity assays (e.g., MTT on HEK293 cells) to establish selectivity indices .
What are the challenges in elucidating the mechanism of action for novel benzimidazole derivatives, and how can they be addressed?
Advanced Research Question
Challenges :
- Off-target effects due to broad-spectrum reactivity of the benzimidazole core.
- Metabolic instability of sulfonyl groups in vivo.
Solutions : - Chemical Proteomics : Use activity-based protein profiling (ABPP) to identify binding partners .
- Isotopic Labeling : Track compound distribution and metabolites via ¹⁴C or ³H labeling .
- Pathway Analysis : Integrate RNA-seq or phosphoproteomics to map affected signaling cascades (e.g., MAPK/NF-κB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
